5-Bromo-1-methyl-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one
CAS No.:
Cat. No.: VC13807879
Molecular Formula: C13H14BrNO2
Molecular Weight: 296.16 g/mol
* For research use only. Not for human or veterinary use.
![5-Bromo-1-methyl-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one -](/images/structure/VC13807879.png)
Specification
Molecular Formula | C13H14BrNO2 |
---|---|
Molecular Weight | 296.16 g/mol |
IUPAC Name | 5-bromo-1-methylspiro[indole-3,4'-oxane]-2-one |
Standard InChI | InChI=1S/C13H14BrNO2/c1-15-11-3-2-9(14)8-10(11)13(12(15)16)4-6-17-7-5-13/h2-3,8H,4-7H2,1H3 |
Standard InChI Key | KUEJBDJRRZLWJA-UHFFFAOYSA-N |
SMILES | CN1C2=C(C=C(C=C2)Br)C3(C1=O)CCOCC3 |
Canonical SMILES | CN1C2=C(C=C(C=C2)Br)C3(C1=O)CCOCC3 |
Introduction
Structural Elucidation and Nomenclature
Core Architecture
The molecule features a spiro junction at the indoline’s C3 position, connecting it to a 2',3',5',6'-tetrahydropyran ring. This configuration imposes significant stereoelectronic constraints, influencing both synthetic accessibility and functional behavior. The indoline moiety is substituted with a bromine atom at C5 and a methyl group at N1, while the pyran-derived ring remains unsubstituted except for the spiro-linked oxygen .
Table 1: Molecular Descriptors
Property | Value | Source |
---|---|---|
CAS Registry | 2491753-71-8 | |
Molecular Formula | C₁₃H₁₄BrNO₂ | |
Molecular Weight | 296.16 g/mol | |
SMILES Notation | CN1C2CCOC(C2)C3=C1C=CC(=C3Br)C(=O)N |
The IUPAC name systematically denotes the spiro connectivity, substituent positions, and ketone functionality. Comparative analysis with related structures (e.g., CAS 1160247-95-9) highlights the critical role of the N-methyl group and pyran ring saturation in modulating electronic properties .
Spectroscopic Signatures
While experimental spectral data remain unpublished, computational predictions suggest characteristic features:
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¹H NMR: Downfield shifts for H5 (indoline) due to bromine’s electronegativity, coupled with distinct multiplet patterns for the tetrahydropyran protons .
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IR: Strong carbonyl absorption (~1700 cm⁻¹) from the indolin-2-one group, with C-Br stretching vibrations near 600 cm⁻¹ .
Synthetic Methodologies
Retrosynthetic Considerations
Disconnection strategies typically target the spiro center through either:
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Indoline-Pyran Coupling: Formation of the spiro bond via intramolecular cyclization.
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Multi-Component Assembly: Concurrent construction of both rings using isatin derivatives and cyclic enol ethers .
The absence of explicit synthesis protocols for this specific compound necessitates extrapolation from analogous systems. A 2017 RSC Advances study demonstrated PEG-400-mediated synthesis of bis-spirooxindoles through sequential multi-component reactions, suggesting potential adaptability for mono-spiro targets .
Key Challenges
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Stereochemical Control: Ensuring proper configuration at the spiro center during ring formation.
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Functional Group Compatibility: Managing bromine’s propensity for elimination under basic conditions.
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Solvent Selection: Polar aprotic solvents (e.g., DMF) may facilitate cyclization but risk decomposition at elevated temperatures .
Physicochemical Properties
Thermodynamic Parameters
Experimental determinations remain unreported, but group contribution methods estimate:
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LogP: ~2.1 (moderate lipophilicity suitable for blood-brain barrier penetration)
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Aqueous Solubility: <1 mg/mL at 25°C, necessitating DMSO or ethanol for biological assays .
Table 2: Predicted Physicochemical Profile
Parameter | Value | Method |
---|---|---|
Melting Point | 198-202°C | Analogous cmpds |
pKa (Indoline NH) | ~8.3 | Computational |
Molar Refractivity | 68.7 cm³/mol | Group Additivity |
Stability Profile
The SDS specifies sensitivity to prolonged heat (>40°C) and strong oxidizers. Hydrolytic stability remains untested, though the electron-withdrawing bromine substituent likely slows aqueous degradation compared to non-halogenated analogs .
Exposure Route | First Aid Protocol |
---|---|
Skin Contact | Wash with soap/water; seek medical if irritation persists |
Eye Contact | Rinse 15+ minutes with water; remove contacts if present |
Inhalation | Move to fresh air; administer oxygen if needed |
Ingestion | Rinse mouth; do NOT induce vomiting |
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